molecular formula C22H20ClN3O4 B11380932 5-chloro-3,6-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11380932
M. Wt: 425.9 g/mol
InChI Key: NVKSYEGVUUKMRT-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure It features a benzofuran core substituted with chloro, dimethyl, and carboxamide groups, along with an oxadiazole ring and a propoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and chloroacetone under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions: The chloro and dimethyl groups are introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methylating agents.

    Coupling Reactions: The final step involves coupling the benzofuran core with the oxadiazole ring and the propoxyphenyl moiety using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to ring-opening or amine formation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and propoxyphenyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl₃) for electrophilic substitution.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or ring-opened products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Potential applications as a drug candidate due to its structural similarity to known bioactive molecules. It may exhibit activity against certain biological targets, such as enzymes or receptors.

    Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: Incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength.

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and benzofuran core are key structural features that facilitate binding to these targets, potentially through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the oxadiazole ring and propoxyphenyl moiety, resulting in different chemical properties and biological activities.

    3,6-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide: Lacks the chloro group, which may affect its reactivity and binding affinity to biological targets.

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid: The carboxylic acid group instead of the carboxamide group alters its solubility and reactivity.

Uniqueness

The presence of both the oxadiazole ring and the propoxyphenyl moiety in 5-chloro-3,6-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide imparts unique chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20ClN3O4/c1-4-9-28-15-7-5-14(6-8-15)19-21(26-30-25-19)24-22(27)20-13(3)16-11-17(23)12(2)10-18(16)29-20/h5-8,10-11H,4,9H2,1-3H3,(H,24,26,27)

InChI Key

NVKSYEGVUUKMRT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

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